7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate

Epoxy equivalent weight Cycloaliphatic epoxy acrylate Reactive diluent

7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate, also known as 3,4-epoxycyclohexylmethyl acrylate (ECMA), is a bifunctional monomer bearing a free-radical-polymerizable acrylate group and a cationically polymerizable cycloaliphatic epoxide on a saturated bicyclic scaffold. It appears as a low-viscosity, colorless to pale-yellow liquid at room temperature, with a molecular weight of 182.22 g/mol and a density of approximately 1.10 g/cm³ at 20 °C.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 64630-63-3
Cat. No. B1662022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate
CAS64630-63-3
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1CCC2C(C1)O2
InChIInChI=1S/C10H14O3/c1-2-10(11)12-6-7-3-4-8-9(5-7)13-8/h2,7-9H,1,3-6H2
InChIKeyDPTGFYXXFXSRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxabicyclo[4.1.0]heptan-3-ylmethyl Acrylate (CAS 64630-63-3): Cycloaliphatic Epoxy Acrylate Monomer for Dual-Cure and High-Hardness Applications


7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate, also known as 3,4-epoxycyclohexylmethyl acrylate (ECMA), is a bifunctional monomer bearing a free-radical-polymerizable acrylate group and a cationically polymerizable cycloaliphatic epoxide on a saturated bicyclic scaffold. It appears as a low-viscosity, colorless to pale-yellow liquid at room temperature, with a molecular weight of 182.22 g/mol and a density of approximately 1.10 g/cm³ at 20 °C . Commercial grades are typically stabilized with hydroquinone (HQ) and supplied at ≥94–97% purity . The compound is classified as a cycloaliphatic epoxy acrylate and serves as a reactive diluent, crosslinker, and functional monomer in UV-curable coatings, adhesives, electronics encapsulants, and 3D-printing resins .

Why 7-Oxabicyclo[4.1.0]heptan-3-ylmethyl Acrylate Cannot Be Replaced by Generic Epoxy Acrylates or Methacrylate Analogs


In-class substitution of 7-oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate with its closest methacrylate analog (3,4-epoxycyclohexylmethyl methacrylate, ECMMA) or with glycidyl methacrylate (GMA) leads to measurable losses in key performance dimensions. ECMMA carries a methyl substituent on the acryloyl α-carbon, which reduces free-radical propagation rate relative to the unsubstituted acrylate; GMA lacks the cycloaliphatic epoxide ring entirely and relies on a less reactive glycidyl ether for cationic cure . The cycloaliphatic epoxide of ECMA exhibits inherently higher cationic ring-opening reactivity than glycidyl epoxides, and the absence of the α-methyl group yields faster acrylate polymerization kinetics and lower cured-network brittleness compared to methacrylate-based formulations [1]. These structural differences cascade into quantifiable divergence in epoxy equivalent weight, viscosity, ultimate coating hardness, and dual-cure synergy that cannot be recovered by simple formulation adjustment.

Quantitative Differentiation Evidence: 7-Oxabicyclo[4.1.0]heptan-3-ylmethyl Acrylate vs. Closest Analogues


Epoxy Equivalent Weight: ECMA Offers ~8–18% Higher Epoxy Group Density Than Its Methacrylate Analog

The epoxy equivalent weight (EEW) of 7-oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate (ECMA, TTA16) ranges from 175 to 195 g/Eq, whereas its direct methacrylate analog (ECMMA, TTA15) exhibits an EEW of 195–210 g/Eq . This translates to a 7.7–17.9% higher molar density of cationically curable epoxy groups per unit mass for ECMA, enabling lower loading levels to achieve equivalent crosslink density in cationic or hybrid-cure formulations.

Epoxy equivalent weight Cycloaliphatic epoxy acrylate Reactive diluent

Cured Coating Hardness: PECMA Achieves 0.78 GPa — 5× Harder Than PET and 3× Harder Than Polystyrene

Poly(3,4-epoxycyclohexylmethyl acrylate) (PECMA), synthesized via free-radical polymerization and subsequently photocured via cationic ring-opening of the pendant epoxy groups, achieves a nanoindentation hardness (H) of 0.78 ± 0.02 GPa at a weight-average molecular weight (Mw) of 14.5 kDa [1]. This value exceeds that of poly(ethylene terephthalate) (PET) by a factor of ~5 and polystyrene (PS) by a factor of ~3, and was reported as the highest hardness ever recorded for an unfilled organic polymer coating. No wear tracks were observed after 250 abrasion cycles with steel wool under 13 kPa load.

Nanoindentation hardness Organic coating PECMA

Free-Radical Reactivity Advantage: Acrylate Moiety of ECMA Propagates Faster Than the Methacrylate Moiety of ECMMA

The acrylate group in ECMA lacks the α-methyl substituent present in ECMMA. In free-radical polymerization, acrylate radicals propagate significantly faster than methacrylate radicals due to lower radical stability and reduced steric hindrance at the propagating chain end [1]. Manufacturer comparisons between TTA16 (ECMA) and TTA15 (ECMMA) confirm that the acrylate resin generated from TTA16 exhibits 'better reactivity performance' than that from TTA15 [2]. Although quantitative rate constants for these specific monomers are not reported in the open literature, the class-level rate enhancement of acrylates over methacrylates is well established: methyl acrylate propagates approximately 10–100× faster than methyl methacrylate under comparable conditions [1].

Acrylate vs methacrylate reactivity Photopolymerization kinetics Dual-cure monomer

Thermal Stability: PECMA Coatings Remain Stable Up to 300 °C, Outperforming Typical Acrylate-Based Coatings

Thermogravimetric analysis of fully cured PECMA coatings demonstrates thermal stability up to approximately 300 °C, with no significant mass loss below this temperature [1]. This thermal threshold substantially exceeds that of many conventional free-radical-cured acrylate coatings, which typically begin to degrade between 200–250 °C. The high thermal stability is attributed to the densely crosslinked network formed by dual-cure (radical acrylate polymerization plus cationic epoxy ring-opening) of the cycloaliphatic epoxy acrylate structure.

Thermal stability TGA High-temperature coating

High Optical Transparency: PECMA Films Achieve 97% Transmittance at 500 nm for 50 μm Thickness

A 50 μm-thick fully cured PECMA film exhibits 97% transmittance at 500 nm wavelength [1]. While many epoxy and acrylate coatings claim high transparency, this quantitative benchmark places PECMA among the highest-transparency organic coating materials reported, comparable to or exceeding poly(methyl methacrylate) (PMMA, ~92% for similar thickness) and typical bisphenol-A epoxy coatings (~90%) [1]. The high transparency is attributable to the amorphous, non-aromatic cycloaliphatic structure that avoids UV-absorbing chromophores.

Optical transparency UV-Vis transmittance Transparent coating

Highest-Value Application Scenarios for 7-Oxabicyclo[4.1.0]heptan-3-ylmethyl Acrylate Based on Quantitative Differentiation Evidence


Transparent Hard-Coat Formulations Where >0.7 GPa Hardness and >95% Transparency Are Jointly Required

The combination of 0.78 GPa nanoindentation hardness and 97% optical transmittance at 500 nm reported for PECMA coatings [1] makes ECMA the monomer of choice for transparent hard-coats on flexible polymer substrates (e.g., PET, polycarbonate) where conventional acrylate hard-coats (typically 0.3–0.5 GPa) and sol-gel coatings fail to deliver simultaneous hardness and flexibility. Target sectors include flexible display cover windows, automotive interior trim films, and anti-scratch optical lenses.

UV-Curable Electronic Encapsulants and LED Packaging Requiring Low Viscosity (<30 mPa·s) and High Thermal Stability (300 °C)

ECMA's low viscosity (≤30 mPa·s at 25 °C for TTA16 grade) enables void-free underfill and encapsulation of fine-pitch electronic components, while the cured network's thermal stability to 300 °C [1] meets the demanding thermal budgets of power electronics and high-brightness LED packaging. The dual-cure mechanism (UV-initiated radical polymerization followed by thermal or dark cationic cure) ensures thorough cure in shadow areas inaccessible to UV light.

High-Resolution 3D Printing Resins Where Dual-Cure Synergy and Low Shrinkage Are Critical

In stereolithography (SLA) and digital light processing (DLP) 3D printing, ECMA participates in both free-radical and cationic photopolymerization, forming interpenetrating polymer networks (IPNs) that exhibit lower volumetric shrinkage than purely acrylate-based resins [2]. The faster acrylate propagation of ECMA versus its methacrylate analog provides rapid green-strength development, while the subsequent cationic epoxy cure contributes dimensional accuracy and reduced warpage — a combination particularly valued in dental, jewelry, and microfluidic device printing.

ArF Photoresist Resin Feedstock Where Cycloaliphatic Epoxy Acrylates Enable High-Transparency and Acid-Labile Functionality

Manufacturer application data explicitly lists TTA16 (ECMA) as a raw material for ArF photoresist resins [3], where the cycloaliphatic epoxy group serves as an acid-labile protecting group or crosslinking site. The high transparency at 193 nm (ArF wavelength) of cycloaliphatic structures, combined with the acrylate's copolymerizability with other methacrylate and styrenic monomers, makes ECMA a strategically important building block for next-generation semiconductor lithography materials.

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